molecular formula C12H15N3O2 B1291862 Tert-butyl 1H-benzo[D]imidazol-5-ylcarbamate CAS No. 885270-97-3

Tert-butyl 1H-benzo[D]imidazol-5-ylcarbamate

Cat. No. B1291862
M. Wt: 233.27 g/mol
InChI Key: IBUAABBZOJRHDZ-UHFFFAOYSA-N
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Description

Tert-butyl 1H-benzo[D]imidazol-2-ylcarbamate is a chemical compound with the molecular formula C12H15N3O2 . It has a molecular weight of 233.27 . The compound is white to yellow solid in physical form .


Molecular Structure Analysis

The molecular structure of Tert-butyl 1H-benzo[D]imidazol-5-ylcarbamate consists of three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .


Physical And Chemical Properties Analysis

Tert-butyl 1H-benzo[D]imidazol-5-ylcarbamate is a white to yellow solid . It has a molecular weight of 233.27 . More specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the retrieved data.

Scientific Research Applications

Therapeutic Potential of Imidazole Containing Compounds

Field

Pharmaceutical Chemistry

Application Summary

Imidazole is a five-membered heterocyclic moiety that possesses a broad range of chemical and biological properties. It has become an important synthon in the development of new drugs .

Method of Application

The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Synthesis of Substituted Imidazoles

Field

Organic Chemistry

Application Summary

The regiocontrolled synthesis of substituted imidazoles has seen recent advances. These heterocycles are key components to functional molecules that are used in a variety of everyday applications .

Method of Application

The review highlights the bonds constructed during the formation of the imidazole. The utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring are described .

Results or Outcomes

The review discusses the scope and limitations, reaction mechanisms and future challenges of the synthesis of substituted imidazoles .

Antitumor Activity of Imidazole Derivatives

Field

Cancer Research

Application Summary

A series of novel 5-hydrosulfonyl-1H-benzo[d]imidazol-2 (3H)-one derivatives bearing natural product substructures has been synthesized and their antitumor activity studied .

Method of Application

The specific methods of application or experimental procedures are not detailed in the source. However, typically, these compounds would be tested in vitro using cancer cell lines, and in vivo using animal models.

Results or Outcomes

The specific results or outcomes are not detailed in the source. However, the study indicates that these compounds have shown promise in antitumor activity .

properties

IUPAC Name

tert-butyl N-(3H-benzimidazol-5-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2/c1-12(2,3)17-11(16)15-8-4-5-9-10(6-8)14-7-13-9/h4-7H,1-3H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBUAABBZOJRHDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC2=C(C=C1)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10628491
Record name tert-Butyl 1H-benzimidazol-6-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10628491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 1H-benzo[D]imidazol-5-ylcarbamate

CAS RN

885270-97-3
Record name Carbamic acid, 1H-benzimidazol-5-yl-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885270-97-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 1H-benzimidazol-6-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10628491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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